molecular formula C64H99N14O24P B12376263 (2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

Cat. No.: B12376263
M. Wt: 1479.5 g/mol
InChI Key: HDOXTMDNQOKTNF-ICWOOOQGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid is a complex organic molecule It is characterized by multiple amino acid residues linked together, forming a peptide-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves a series of peptide bond formations between amino acid residues. Each step typically requires the activation of the carboxyl group of one amino acid and the nucleophilic attack by the amino group of another. Common reagents used in these reactions include carbodiimides (e.g., DCC), coupling agents (e.g., HOBt), and protecting groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of such complex peptides often employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves repeated cycles of deprotection, coupling, and washing, followed by cleavage from the resin and purification.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Certain amino acid residues, such as methionine, can be oxidized to sulfoxides or sulfones.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Functional groups on the side chains of amino acids can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are common oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reducing disulfide bonds.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

    Chemistry: It can be used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Its structure can be used to investigate protein folding, stability, and interactions.

    Medicine: It may serve as a lead compound for developing peptide-based drugs or therapeutic agents.

    Industry: Its unique properties can be exploited in the development of biomaterials or as a component in biochemical assays.

Mechanism of Action

The mechanism of action of this compound depends on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved can include signal transduction, metabolic regulation, or immune response modulation. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid lies in its complex structure and the specific sequence of amino acids, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C64H99N14O24P

Molecular Weight

1479.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C64H99N14O24P/c1-7-33(5)51(74-56(89)39(27-35-18-20-36(21-19-35)102-103(99,100)101)70-55(88)41(30-49(82)83)71-54(87)40(29-47(67)79)69-53(86)37(66)28-48(80)81)60(93)75-52(34(6)8-2)63(96)78-25-13-17-46(78)59(92)72-42(26-32(3)4)61(94)76-23-12-16-45(76)58(91)73-43(31-50(84)85)62(95)77-24-11-15-44(77)57(90)68-38(64(97)98)14-9-10-22-65/h18-21,32-34,37-46,51-52H,7-17,22-31,65-66H2,1-6H3,(H2,67,79)(H,68,90)(H,69,86)(H,70,88)(H,71,87)(H,72,92)(H,73,91)(H,74,89)(H,75,93)(H,80,81)(H,82,83)(H,84,85)(H,97,98)(H2,99,100,101)/t33-,34-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-/m0/s1

InChI Key

HDOXTMDNQOKTNF-ICWOOOQGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OP(=O)(O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OP(=O)(O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.